molecular formula C16H14ClNO6S B2616977 2-Chloro-4-formyl-6-methoxyphenyl 4-(acetylamino)benzenesulfonate CAS No. 432002-40-9

2-Chloro-4-formyl-6-methoxyphenyl 4-(acetylamino)benzenesulfonate

Cat. No.: B2616977
CAS No.: 432002-40-9
M. Wt: 383.8
InChI Key: JIRKKANIFRTECT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: The compound features a phenyl ring substituted with chloro (position 2), formyl (position 4), and methoxy (position 6) groups, esterified to a 4-(acetylamino)benzenesulfonate moiety. Its molecular formula is C₁₆H₁₄ClNO₆S, with a molecular weight of 391.8 g/mol (calculated).

Properties

IUPAC Name

(2-chloro-4-formyl-6-methoxyphenyl) 4-acetamidobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO6S/c1-10(20)18-12-3-5-13(6-4-12)25(21,22)24-16-14(17)7-11(9-19)8-15(16)23-2/h3-9H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIRKKANIFRTECT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2Cl)C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-formyl-6-methoxyphenyl 4-(acetylamino)benzenesulfonate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-formyl-6-methoxyphenyl 4-(acetylamino)benzenesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 2-Chloro-4-carboxy-6-methoxyphenyl 4-(acetylamino)benzenesulfonate.

    Reduction: 2-Chloro-4-hydroxymethyl-6-methoxyphenyl 4-(acetylamino)benzenesulfonate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-4-formyl-6-methoxyphenyl 4-(acetylamino)benzenesulfonate is utilized in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-formyl-6-methoxyphenyl 4-(acetylamino)benzenesulfonate involves its interaction with specific molecular targets and pathways. The compound’s formyl and acetylamino groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chloro and methoxy groups may also contribute to the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below highlights key differences between the target compound and its analogs:

Compound Name Substituents (Phenyl Ring) Sulfonate Group Substituent CAS No. Molecular Weight (g/mol) Key Features
2-Chloro-4-formyl-6-methoxyphenyl 4-(acetylamino)benzenesulfonate (Target) Cl (2), CHO (4), OMe (6) 4-(acetylamino) 432004-00-7 391.8 High polarity due to acetylamino; potential for H-bonding
2-Ethoxy-4-formyl-6-iodophenyl 4-(acetylamino)benzenesulfonate I (2), CHO (4), OEt (6) 4-(acetylamino) 431925-93-8 475.25 Bulky iodine increases molecular weight; ethoxy reduces solubility
(2-Bromo-6-ethoxy-4-formylphenyl) 4-acetamidobenzenesulfonate Br (2), CHO (4), OEt (6) 4-(acetylamino) 432021-39-1 453.3 Bromine enhances electrophilicity; ethoxy lowers polarity
2-Chloro-4-formyl-6-methoxyphenyl 4-chlorobenzenesulfonate Cl (2), CHO (4), OMe (6) 4-Cl 331460-61-8 377.8 Electron-withdrawing Cl reduces H-bonding; higher lipophilicity

Functional Group Impact

  • Halogen Substituents: Chlorine (Target, CAS 331460-61-8): Moderate electron-withdrawing effect, improving stability against nucleophilic attack. Bromine (CAS 432021-39-1): Enhances electrophilicity, useful in cross-coupling reactions .
  • Alkoxy Groups :

    • Methoxy (Target): Improves solubility in polar solvents due to its small size and polarity.
    • Ethoxy (CAS 431925-93-8, 432021-39-1): Larger hydrophobic moiety reduces aqueous solubility but may enhance membrane permeability .
  • Sulfonate Group Variations: 4-(Acetylamino): Present in the target and analogs (CAS 431925-93-8, 432021-39-1), this group facilitates hydrogen bonding, critical for interactions in biological systems or crystal packing .

Biological Activity

2-Chloro-4-formyl-6-methoxyphenyl 4-(acetylamino)benzenesulfonate is an organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of aromatic sulfonates and is characterized by a chloro-substituted benzene ring, a formyl group, and a methoxy group. These structural features contribute to its unique chemical properties and reactivity, making it a candidate for various biological applications.

The compound's molecular formula is C15H14ClN1O5SC_{15}H_{14}ClN_{1}O_{5}S, with a molecular weight of approximately 353.79 g/mol. Its structure can be represented as follows:

2 Chloro 4 formyl 6 methoxyphenyl 4 acetylamino benzenesulfonate\text{2 Chloro 4 formyl 6 methoxyphenyl 4 acetylamino benzenesulfonate}
PropertyValue
Molecular FormulaC₁₅H₁₄ClN₁O₅S
Molecular Weight353.79 g/mol
IUPAC Name(2-chloro-4-formyl-6-methoxyphenyl) 4-(acetylamino)benzenesulfonate
CAS Number[insert CAS number]

The biological activity of this compound is primarily attributed to its ability to interact with molecular targets such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, potentially leading to inhibition or modification of their activity. Additionally, the presence of chloro and methoxy groups enhances its binding affinity and specificity towards various biological targets.

Biological Activity

Research indicates that 2-Chloro-4-formyl-6-methoxyphenyl 4-(acetylamino)benzenesulfonate exhibits notable biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against various bacterial strains.
  • Enzyme Inhibition : It has been employed in studies focusing on enzyme inhibition, particularly in relation to protein-ligand interactions.
  • Anticancer Potential : The compound has been investigated for its cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of 2-Chloro-4-formyl-6-methoxyphenyl 4-(acetylamino)benzenesulfonate.

Case Study 1: Antimicrobial Efficacy

In a recent study, derivatives of aromatic sulfonates were screened for antimicrobial activity against Escherichia coli and Staphylococcus aureus. The results indicated that certain modifications led to enhanced antibacterial properties, suggesting that similar modifications on 2-Chloro-4-formyl-6-methoxyphenyl 4-(acetylamino)benzenesulfonate could yield promising antimicrobial agents.

Case Study 2: Cytotoxicity against Cancer Cell Lines

Another study focused on evaluating the cytotoxic effects of related compounds on various cancer cell lines, including breast and lung cancer cells. The findings demonstrated significant inhibition of cell proliferation at specific concentrations, indicating potential use in developing anticancer therapies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.